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Introduction to Aluminum Toxicokinetics and PBTK
Modeling

Aluminum (Al) is a ubiquitous element to which humans are exposed through diet, drinking water, and
certain medicinal products, despite having no known physiological function in the human body. [1] [2] Of
the various chemical forms of aluminum, aluminum citrate (AICit) plays a critically important role in
toxicokinetics due to its enhanced solubility and bioavailability compared to other aluminum species. [1] [3]
The stable isotope 26Al has served as an invaluable tracer for studying aluminum biokinetics, overcoming
the limitations of background contamination and baseline levels associated with the naturally occurring 27Al

isotope. [1] [2]

Physiologically Based Toxicokinetic (PBTK) modeling provides a mechanistic framework for predicting
the absorption, distribution, metabolism, and excretion (ADME) of chemicals based on physiological
parameters. [4] For aluminum, PBTK models are particularly valuable for risk assessment, as they enable the
translation of external exposure into internal tissue doses in toxicologically relevant organs like the brain and
bone. [1] [4] Recent models have evolved from describing single-dose scenarios in adults to comprehensive
frameworks capable of simulating long-term exposure, multiple administration routes, and dynamically

changing physiology in pediatric populations. [4]
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Core PBTK Model Structure for Aluminum Citrate

Model Compartmentalization and Structure

The core PBTK model structure consists of a system of ordinary differential equations describing aluminum
kinetics in blood and various tissues. [4] The model incorporates two distinct aluminum species in blood:
"Mix" (representing an equilibrium of aluminum salts) and "addCit" (representing excess aluminum
citrate), with a first-order transfer term describing equilibration between these species following intravenous

administration of AICit. [4]
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The distribution kinetics between blood and tissues (excluding bone) are described by the following

differential equations:

For tissue uptake:

Where the rate constants are parameterized as:
[4]

Table 1: Key Parameters in Aluminum PBTK Model

Parameter Symbol Units Description Source

Tissue blood flow Q_tis L/h Blood flow rate to tissue Physiological [4]
Tissue volume V_tis L Volume of tissue compartment Physiological [4]
Blood volume V_blo L Total blood volume Physiological [4]
Uptake coefficient |_tis Unitless  Empirical uptake efficiency Estimated [4]
Retention coefficient  K_tis Unitless  Tissue:blood partition coefficient Estimated [4]
Renal clearance CL_renal L/h Glomerular filtration rate dependent ~ Physiological [4]

Experimental Protocols for Model Parameterization

Protocol 1: Parameter Estimation from 26Al Tracer Studies

Purpose: To estimate tissue-specific uptake (I_tis) and retention (K_tis) parameters for aluminum citrate

using curated 26Al datasets.

Materials and Methods:

o Data Curation: Compile a comprehensive dataset from eligible 26Al studies administering single
doses of 26Al tracer as citrate or chloride salts orally and/or intravenously to rats and humans. [1]
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o Data Extraction: Extract numerical values from tables or digitize kinetic profiles from figures using
tools like WebPlotDigitizer. Include ultra-long-term kinetic profiles for plasma, blood, liver, spleen,
muscle, bone, brain, kidney, and urine up to 150 weeks. [1]

e Data Standardization: Convert all units to a common base (ug/L) and de-aggregate summary data
using statistical methods to generate individual samples from reported means and standard
deviations. [1]

e Parameter Estimation: Implement the PBTK model in a non-linear mixed-effect modeling framework
to account for inter-study and inter-individual variability while estimating substance-dependent
parameters. [1]

Quality Control:

e Apply the 4-eyes principle during data curation to ensure completeness and correctness. [1]
e Exclude non-plausible sampling time-points (<1s post-administration). [1]
¢ Validate model predictions against independent datasets not used in parameter estimation. [1]

Protocol 2: Implementation of Bone Kinetics Module

Purpose: To model aluminum distribution in bone, accounting for age-dependent bone remodeling

processes.

Methodology:

e Calcium Parallelism: Implement bone kinetics based on the premise that aluminum uptake and
release from bone parallels that of calcium (a bone-volume seeking element). [4]

e Age-Dependent Parameters: Incorporate age-dependent calcium kinetic rates based on
comprehensive literature reviews, accounting for major changes in bone metabolism during childhood
and adolescence. [4]

e Bone Compartment Definition: Model bone as a separate compartment with uptake and release
rates linked to calcium kinetics and bone remodeling processes. [4]

Validation Approach:

e Compare model predictions with measured aluminum levels in bone tissue from autopsy studies. [4]
¢ Validate against whole-body retention data in humans over extended periods (up to 375 weeks). [4]

Protocol 3: Pediatric Population Extrapolation
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Purpose: To adapt the aluminum PBTK model for simulations in children with dynamically changing

physiology.
Implementation Steps:

¢ Physiological Parameters: Incorporate curated physiological and anatomical reference values for
different pediatric age groups, including organ weights, blood flows, and tissue volumes. [4]

¢ Renal Maturation: Implement age-dependent glomerular filtration rate (GFR) equations to account
for maturing kidney function in neonates and infants. [4]

e Bone Remodeling: Incorporate age-specific bone turnover rates to reflect elevated bone remodeling
during growth periods. [4]

e Dynamic Simulation: Develop model structure capable of dynamically adjusting physiological
parameters throughout simulated lifetime exposures. [4]

Extended Model Applications and Scenario Simulations

Implementation of Additional Exposure Routes

The extended PBTK model incorporates multiple exposure routes relevant to medicinal products:

dot AL FF44 : Aluminum Exposure Routes and Processing
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Aluminum Exposure Sources
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Diagram Title: Aluminum Exposure Routes and Absorption Pathways

Table 2: Aluminum Exposure Scenarios and Model Parameters

Exposure . Administration Key Model Absorption

. Aluminum Form ..
Scenario Route Parameters Characteristics
Dietary Soluble Al salts Oral (p.o.) Bioavailability Low fractional
Exposure (citrate, chloride) fraction absorption (enhanced

by citrate) [2] [3]

Medicinal Al hydroxide Intramuscular (i.m.)/  Absorption rate Very slow dissolution
Products (AH), Al Subcutaneous (s.c.)  from injection and systemic release
phosphate (AP) site [4]
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(Al hydroxide and Al phosphate) used in vaccines and

¢ Injection Site Kinetics: Implementation of adjuvant-specific rates of aluminum loss from injection
sites based on animal studies. [4]
¢ Slow Absorption: Modeling of slow dissolution and absorption processes that occur over months to

years. [2]

e Multiple Dosing: Capability to simulate repeated exposures as occur in vaccination schedules and

allergen immunotherapy. [4]

Model Validation Protocols

Protocol 4: Model Validation Against Independent Data

Purpose: To validate PBTK model predictions using independent datasets not employed in parameter

estimation.

Validation Approaches:

e 27Al Plasma Data: Compare predictions with recent 27Al plasma concentration data in rats over 24

hours. [1]
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¢ Long-Term Retention: Validate against 26Al whole-body retention data in humans over extended
periods (up to 375 weeks). [1] [4]

e Human Blood Data: Compare with recent 26Al blood data in humans over 3 weeks. [1]

¢ Tissue Concentrations: Validate predictions against measured aluminum levels in toxicologically
relevant tissues (bone, liver, brain) from autopsy studies. [4]

¢ Pediatric Populations: Compare model predictions with aluminum measurements in children
exposed via parenteral nutrition or other medicinal products. [4]

Acceptance Criteria:

e Model predictions should fall within inter-individual variability ranges observed in experimental data.
e Predictions for tissue concentrations should correlate well with measured values across different
exposure scenarios.

Conclusion and Implementation Notes

The PBTK model for aluminum citrate represents a sophisticated tool for quantitative risk assessment of
aluminum exposure from various sources. The model's strength lies in its physiological basis, allowing for

interspecies extrapolation and population-specific simulations. [1] [4]

Key Implementation Considerations:

¢ The model requires substance-dependent parameter estimation within a non-linear mixed-effect
modeling framework to account for inter-study and inter-individual variability. [1]

e For pediatric simulations, dynamic adjustment of physiological parameters (renal function, bone
turnover) is essential for accurate predictions. [4]

e The model can simulate both soluble aluminum salts (citrate, chloride) and poorly soluble adjuvants
(hydroxide, phosphate) with appropriate input functions. [4]

e Model validation against diverse datasets is crucial before application in regulatory decision-making.

[1] [4]

This comprehensive modeling approach enables researchers and regulatory scientists to predict aluminum
concentrations in toxicologically relevant tissues under various exposure scenarios, thereby supporting

evidence-based risk assessment of aluminum-containing products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8380244/
https://www.sciencedirect.com/science/article/abs/pii/S0273230017300399
https://www.semanticscholar.org/paper/The-bioavailability-of26Al-labelled-aluminium-and-Priest-Talbot/50dc1cec0ea36ec53b82a5d75b5dce94dc7f57d7
https://link.springer.com/article/10.1007/s00204-025-04031-1
https://www.smolecule.com/products/b584411#aluminum-citrate-in-physiologically-based-toxicokinetic-pbtk-modeling
https://www.smolecule.com/products/b584411#aluminum-citrate-in-physiologically-based-toxicokinetic-pbtk-modeling
https://www.smolecule.com/products/b584411#aluminum-citrate-in-physiologically-based-toxicokinetic-pbtk-modeling
https://www.smolecule.com/products/b584411#aluminum-citrate-in-physiologically-based-toxicokinetic-pbtk-modeling
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s584411?utm_src=pdf-bulk
https://www.smolecule.com/products/s584411?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 10/10 Tech Support


https://www.smolecule.com/products/s584411?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

